BMS-751324 - 948842-66-8

BMS-751324

Catalog Number: EVT-263134
CAS Number: 948842-66-8
Molecular Formula: C32H35N6O10P
Molecular Weight: 694.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-751324 is a clinical prodrug of p38α MAP kinase inhibitor. BMS-751324 is prodrug of BMS-582949. BMS-751324 was designed to address the issue of pH-dependent solubility and exposure associated with BMS-582949, a phase II clinical p38α MAP kinase inhibitor. BMS-751324 is featured with a carbamoylmethylene linked promoiety containing hydroxyphenyl acetic acid (HPA) derived ester and phosphate functionalities. BMS-751324 was not only stable but also water-soluble under both acidic and neutral conditions. BMS-751324 was effectively bioconverted into parent drug BMS-582949 in vivo by alkaline phosphatase and esterase in a stepwise manner, providing higher exposure of BMS-582949 compared to its direct administration, especially within higher dose ranges. In a rat LPS-induced TNFα pharmacodynamic model and a rat adjuvant arthritis model, BMS-751324 demonstrated similar efficacy to BMS-582949. Most importantly, it was shown in clinical studies that prodrug BMS-582949 was indeed effective in addressing the pH-dependent absorption issue associated with BMS-582949.
Source and Classification

BMS-751324 belongs to a class of compounds known as prodrugs, specifically designed for enhanced pharmacokinetic properties. It is classified as a p38 alpha mitogen-activated protein kinase inhibitor, targeting pathways involved in inflammatory responses. The compound's development was motivated by the need for effective treatments for conditions such as rheumatoid arthritis and other inflammatory disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-751324 involves several key steps that focus on creating a stable prodrug form. The primary method includes:

  1. Carbamoylmethylene Linkage: The compound is synthesized through a carbamoylmethylene linkage that connects the prodrug moiety to the active drug. This linkage is crucial for ensuring stability until the drug reaches its target site.
  2. Phosphate Group Incorporation: A phosphate group is incorporated to facilitate hydrolysis in physiological conditions, allowing for controlled release of the active drug.
  3. Optimization for Solubility: The synthesis process has been optimized to ensure that BMS-751324 remains soluble at neutral pH levels, addressing the solubility issues faced by its parent compound, BMS-582949.
Molecular Structure Analysis

Structure and Data

BMS-751324 features a complex molecular structure characterized by several functional groups that enhance its pharmacological properties. The key components include:

  • Pyrrolo[2,1-f][1,2,4]triazine Core: This heterocyclic structure is integral to its mechanism of action.
  • Cyclopropylcarbamoyl Group: This moiety contributes to the compound's selectivity and potency against p38 alpha mitogen-activated protein kinase.

The molecular formula for BMS-751324 is C19H22ClN5O5P, and its structural representation can be derived from its InChI code .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-751324 undergoes hydrolysis in biological systems to release BMS-582949. This reaction is facilitated by enzymes such as alkaline phosphatases and carboxylesterases present in the intestinal tract. The hydrolysis process is crucial as it transforms the prodrug into its active form, which can then exert its therapeutic effects.

Key details about this reaction include:

  • Stability at Various pH Levels: BMS-751324 shows stability at both acidic (pH 1.2) and neutral (pH 6.5) conditions, ensuring that it remains intact until it reaches the intestinal environment where hydrolysis occurs .
  • Enzymatic Conversion: The rate of enzymatic conversion can be modulated to optimize drug release and absorption rates.
Mechanism of Action

Process and Data

BMS-751324 acts as an inhibitor of p38 alpha mitogen-activated protein kinase, a critical enzyme involved in cellular stress responses and inflammation. The mechanism involves:

  1. Inhibition of Phosphorylation Pathways: By inhibiting p38 alpha MAPK, BMS-751324 disrupts downstream signaling pathways that lead to inflammation.
  2. Reduction of Cytokine Production: This inhibition results in decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Studies have shown that compounds targeting this pathway can significantly reduce inflammation in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-751324 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility at neutral pH compared to its parent compound.
  • Stability: Maintains structural integrity under various physiological conditions.

Additional relevant data include:

  • Molecular Weight: Approximately 447.87 g/mol.
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which aids in membrane permeability .
Applications

Scientific Uses

BMS-751324 has potential applications primarily in the field of medicinal chemistry as a therapeutic agent for inflammatory diseases. Its design addresses critical pharmacokinetic challenges associated with traditional small molecule inhibitors:

  1. Treatment of Inflammatory Conditions: Its ability to inhibit p38 alpha MAPK makes it suitable for treating diseases like rheumatoid arthritis.
  2. Research Tool: It serves as a valuable tool for studying p38 MAPK pathways in various biological contexts.
Chemical Structure and Molecular Design of BMS-751324

Carbamoylmethylene-Linked Prodrug Architecture

BMS-751324 features a strategically engineered carbamoylmethylene-linked prodrug architecture designed to overcome the pharmacokinetic limitations of its parent compound, BMS-582949. This molecular framework serves as a bioconvertible bridge between the active drug and solubilizing functional groups. The architecture incorporates a carbamate spacer connected to a methylene unit (–CH₂–), which links the p38α MAPK inhibitor BMS-582949 to the hydroxyphenyl acetic acid (HPA)-derived promoiety [1] [4].

The prodrug undergoes stepwise enzymatic activation in vivo:

  • Initial dephosphorylation: Alkaline phosphatase cleaves the terminal phosphate group
  • Spontaneous elimination: Generates a reactive intermediate
  • Esterase-mediated hydrolysis: Liberates the active drug BMS-582949 [1] [7]

This sequential activation mechanism ensures controlled release of the therapeutic agent, significantly improving bioavailability compared to direct administration of BMS-582949, particularly at higher doses [4] [8]. The design represents a sophisticated solution to the pH-dependent absorption issues that previously limited the clinical utility of p38α inhibitors [1] [4].

Table 1: Enzymatic Bioconversion Profile of BMS-751324

Enzyme InvolvedReaction SiteBiological Consequence
Alkaline phosphatasePhosphate groupGenerates phenolic intermediate
Non-specific esterasesHPA-derived esterReleases active BMS-582949
Spontaneous eliminationCarbamoylmethylene linkerForms quinone methide intermediate

Hydroxyphenyl Acetic Acid (HPA) Ester and Phosphate Functionalities

The prodrug incorporates dual-function solubilizing groups derived from hydroxyphenyl acetic acid (HPA), strategically modified with both ester and phosphate functionalities. Specifically, the molecular structure contains a 2-(4-(phosphonooxy)phenyl)acetate group connected via the carbamoylmethylene linker to the active drug component [1] [8]. This arrangement creates a zwitterionic character that dramatically enhances aqueous solubility across physiological pH ranges [4] [6].

The phosphate group (–OPO₃H₂) serves as the primary solubilizing moiety, providing strong ionization capacity in both acidic and neutral environments. This modification directly addresses the pH-dependent solubility limitations observed with BMS-582949, which exhibited poor dissolution in the upper gastrointestinal tract [1] [4]. The HPA-derived ester component serves a dual purpose:

  • Secondary solubilizing function through its carboxylate potential
  • Enzymatic cleavage site for controlled drug release [6] [8]

The spatial arrangement of these groups enables differential enzymatic susceptibility, with alkaline phosphatase selectively targeting the phosphate group prior to esterase-mediated cleavage of the HPA ester bond. This sequential deprotection mechanism prevents premature drug release in the stomach while ensuring efficient liberation in the intestine [2] [7].

Stability and Solubility Optimization Strategies

BMS-751324 exemplifies advanced pharmaceutical optimization through rational molecular design. The incorporation of ionizable phosphate groups achieves pH-independent solubility, maintaining >5 mg/mL dissolution capacity across the physiologically critical pH range of 1.2–6.8 [1] [8]. This represents a dramatic improvement over BMS-582949, which showed >10-fold solubility reduction in acidic conditions [4].

Table 2: Solubility Profile Comparison

Physiological pHBMS-751324 SolubilityBMS-582949 Solubility
1.2 (stomach)>5 mg/mL<0.2 mg/mL
4.5 (proximal intestine)>5 mg/mL0.5 mg/mL
6.8 (distal intestine)>5 mg/mL1.2 mg/mL

The molecular architecture demonstrates exceptional chemical stability in both simulated gastric fluid (SGF, pH 1.2) and intestinal conditions, with <5% degradation observed over 24 hours at physiological temperature [1] [6]. This stability profile ensures sufficient intestinal absorption prior to enzymatic activation. The bioconversion kinetics were optimized through steric and electronic modulation of the promoiety, achieving a half-life of approximately 45 minutes in intestinal phosphatase-rich environments – sufficient for absorption yet rapid enough to prevent excretion of intact prodrug [4] [8].

The strategic placement of the phosphate group ortho to the acetate linker creates an optimal electronic environment for efficient alkaline phosphatase recognition and hydrolysis. This design feature enables complete conversion to the active drug within 60 minutes when exposed to human placental alkaline phosphatase at physiological concentrations (10 μM prodrug solution) [2] [3]. These optimization strategies collectively address the fundamental limitations of direct p38α inhibitor administration while maintaining the therapeutic efficacy of the parent compound [4] [7].

Table 3: Key Physicochemical Properties of BMS-751324

PropertyValueSignificance
Molecular Weight694.64 g/molOptimal for membrane permeability
FormulaC₃₂H₃₅N₆O₁₀PBalanced lipophilicity/hydrophilicity
Aqueous Solubility>5 mg/mL across pH 1.2-6.8pH-independent absorption
Bioconversion Half-life~45 minutes (intestinal)Balanced activation kinetics

Table 4: Compound Nomenclature Reference

Nomenclature SystemName
IUPAC Name(((4-((5-(Cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyl)oxy)methyl 2-(4-(phosphonooxy)phenyl)acetate
CAS Registry948842-66-8
SynonymsBMS-751324; BMS751324; 4-[5-(Cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide prodrug
Brand DesignationsClinical development candidate (Bristol-Myers Squibb)
Chemical AbstractsBenzeneacetic acid, 4-(phosphonooxy)-, 1-[[[[[[4-[[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbonyl]propylamino]carbonyl]oxy]methyl] ester

Properties

CAS Number

948842-66-8

Product Name

BMS-751324

IUPAC Name

[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate

Molecular Formula

C32H35N6O10P

Molecular Weight

694.64

InChI

InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45)

InChI Key

XAYQDTPEOFCYIG-UHFFFAOYSA-N

SMILES

CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-751324; BMS 751324; BMS751324.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.